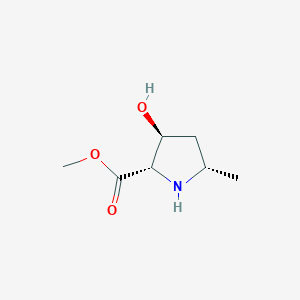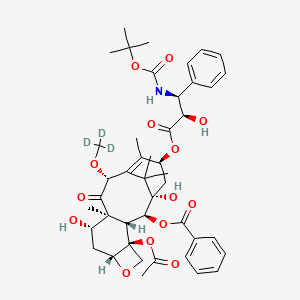![molecular formula C₃₄H₄₅FN₄O₁₃P₂ B1142257 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1337482-17-3](/img/structure/B1142257.png)
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This analysis focuses on a chemical compound characterized by its complex structure involving uracil derivatives and propanoate groups. The compound features a blend of functional groups that contribute to its unique chemical behavior, making it a subject of interest for various scientific investigations.
Synthesis Analysis
The synthesis of related uracil derivatives involves multi-step reactions characterized by elementary analyses, MS, IR, and NMR, showcasing the complexity of achieving the desired molecular architecture. X-ray diffraction methods further confirm the structural integrity of these compounds, indicating the precise arrangement of atoms within the crystal lattice, which is essential for understanding the compound's interactions at a molecular level (Yao et al., 2013).
Molecular Structure Analysis
The molecular structure of uracil derivatives is often elucidated using X-ray diffraction, highlighting the presence of N–H···O inter-molecular hydrogen bonds that result in antiparallel β-sheet arrangements. Such structural features play a crucial role in the compound's interaction with biological molecules, such as DNA, where electrostatic binding mechanisms are observed (Yao et al., 2013).
Chemical Reactions and Properties
The compound under investigation is likely to undergo various chemical reactions due to its functional diversity. For instance, related studies on β-blockers demonstrate the potential for fluorine-18 labeling, enabling the exploration of biological pathways through PET imaging. This illustrates the compound's versatility in chemical modifications and applications in medical research (Stephenson et al., 2008).
Physical Properties Analysis
Physical properties such as thermal stability and UV spectra are crucial for understanding the behavior of the compound under different conditions. The thermal stabilities of uracil derivatives, studied through DSC–TGA techniques, along with their UV interaction with DNA, provide insights into the compound's stability and potential biological interactions (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and binding mechanisms, are influenced by the compound's molecular structure. The presence of fluorophenyl and methoxy groups, as seen in related compounds, contributes to selective binding affinities and reactivity towards nucleophiles, which could be leveraged in designing targeted therapeutic agents (Stephenson et al., 2008).
Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Impact
Sorption of Phenoxy Herbicides Phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrate sorption behavior influenced by soil parameters such as pH, organic carbon content, and iron oxides. This research suggests soil organic matter and iron oxides as significant sorbents for these herbicides, although data on certain parameters like Oxalate Fe and DCB Fe are often lacking, which hinders a comprehensive understanding of their sorption dynamics (Werner, Garratt, & Pigott, 2012).
Neuropharmacology
ER to Synapse Trafficking of NMDA Receptors The review focuses on the molecular mechanisms of NMDA receptors, which are vital for excitatory neurotransmission in the mammalian central nervous system. It highlights the biosynthesis, transport post-ER release, and synaptic integration of NMDA receptors, with implications for understanding psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Amyloid Imaging in Neurological Disorders
Progress in Amyloid Imaging Ligands This research reviews the development of amyloid imaging ligands like [18F]FDDNP and 11C-PIB for in vivo measurement in Alzheimer's disease patients' brains. The technique's potential in early disease detection and its application in evaluating new antiamyloid therapies are discussed (Nordberg, 2007).
Chemical Analysis and Drug Interactions
Chemical Inhibitors of Cytochrome P450 Isoforms The paper reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 isoforms, vital for predicting drug–drug interactions due to metabolism-based interactions. The study highlights the most selective inhibitors for various CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Toxicology
Environmental Organotin Toxicity in Mammals This review encapsulates the mechanisms of toxicity of organotins such as tributyltin in mammals, discussing their effects on mitochondrial ATP synthase, steroid biosynthesis, and their function as dual agonists of RXR and PPARγ. It also explores their neurotoxic effects and the need for understanding molecular events induced by endogenous levels of these compounds (Kotake, 2012).
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53?,54?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORGVRHMQFKTN-ACVYKXDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45FN4O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sofosbuvir 3',5'-Bis-(S)-phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)



![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)


